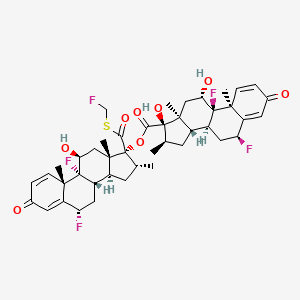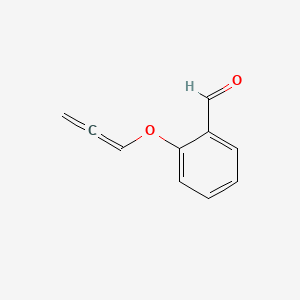
N-Desmethyl-3-hydroxy Tamoxifen O-|A-D-Glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Desmethyl-3-hydroxy Tamoxifen O-|A-D-Glucuronide is a metabolite of tamoxifen, a widely used drug for the treatment and prevention of estrogen receptor-positive breast cancer. This compound is formed through the glucuronidation of N-Desmethyl-3-hydroxy Tamoxifen, which is one of the active metabolites of tamoxifen. The glucuronidation process enhances the solubility and excretion of the compound from the body.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Desmethyl-3-hydroxy Tamoxifen O-|A-D-Glucuronide involves the glucuronidation of N-Desmethyl-3-hydroxy Tamoxifen. This reaction is typically catalyzed by the enzyme UDP-glucuronosyltransferase (UGT), specifically UGT1A4 . The reaction conditions often include the presence of UDP-glucuronic acid as the glucuronide donor and a suitable buffer system to maintain the pH.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through biotransformation processes using microbial or mammalian cell cultures that express the necessary UGT enzymes. The reaction is carried out in bioreactors under controlled conditions to optimize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-Desmethyl-3-hydroxy Tamoxifen O-|A-D-Glucuronide primarily undergoes glucuronidation, a phase II metabolic reaction. This reaction involves the conjugation of glucuronic acid to the hydroxyl group of N-Desmethyl-3-hydroxy Tamoxifen .
Common Reagents and Conditions
The common reagents used in the glucuronidation reaction include UDP-glucuronic acid and the enzyme UDP-glucuronosyltransferase. The reaction is typically carried out in a buffered aqueous solution at a pH that is optimal for the enzyme activity .
Major Products
The major product of the glucuronidation reaction is this compound, which is more water-soluble and can be readily excreted from the body .
Wissenschaftliche Forschungsanwendungen
N-Desmethyl-3-hydroxy Tamoxifen O-|A-D-Glucuronide has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-Desmethyl-3-hydroxy Tamoxifen O-|A-D-Glucuronide involves its formation through the glucuronidation of N-Desmethyl-3-hydroxy Tamoxifen. This process is catalyzed by UDP-glucuronosyltransferase enzymes, which transfer glucuronic acid to the hydroxyl group of the parent compound . The resulting glucuronide conjugate is more water-soluble, facilitating its excretion from the body. This metabolic pathway helps in the detoxification and elimination of tamoxifen metabolites .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy Tamoxifen: Another active metabolite of tamoxifen that undergoes glucuronidation.
N-Desmethyl Tamoxifen: A precursor to N-Desmethyl-3-hydroxy Tamoxifen, which also undergoes glucuronidation.
Endoxifen: A potent active metabolite of tamoxifen that is formed through hydroxylation and subsequent glucuronidation.
Uniqueness
N-Desmethyl-3-hydroxy Tamoxifen O-|A-D-Glucuronide is unique due to its specific formation pathway and its role in the metabolism and excretion of tamoxifen. Its study provides insights into the pharmacokinetics of tamoxifen and the impact of genetic variations in UGT enzymes on drug metabolism .
Eigenschaften
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-[(E)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenoxy]oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H35NO8/c1-3-24(19-8-5-4-6-9-19)25(20-12-14-22(15-13-20)38-17-16-32-2)21-10-7-11-23(18-21)39-31-28(35)26(33)27(34)29(40-31)30(36)37/h4-15,18,26-29,31-35H,3,16-17H2,1-2H3,(H,36,37)/b25-24+/t26-,27-,28+,29-,31+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSCUKTJLQVNCRL-QXBBUDDSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)OCCNC)C2=CC(=CC=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(/C1=CC=C(C=C1)OCCNC)\C2=CC(=CC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)/C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H35NO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747563 |
Source


|
| Record name | 3-[(1E)-1-{4-[2-(Methylamino)ethoxy]phenyl}-2-phenylbut-1-en-1-yl]phenyl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
549.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206440-83-7 |
Source


|
| Record name | 3-[(1E)-1-{4-[2-(Methylamino)ethoxy]phenyl}-2-phenylbut-1-en-1-yl]phenyl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(5-Benzyloxypyridin-2-yl)methylamino]ethanol-d4](/img/structure/B587340.png)




![(4-Ethylnaphthalen-1-yl)-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone](/img/structure/B587345.png)






